1-(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine
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Overview
Description
1-(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine is a heterocyclic compound that features a triazolo-pyridazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine typically involves the formation of the triazolo-pyridazine core followed by the introduction of the ethanamine side chain. One common method involves the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid or sodium acetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and yields. The use of environmentally friendly solvents and catalysts is also emphasized to reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-a]pyrimidine: Exhibits significant pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Noted for its diverse pharmacological activities, such as anticancer and enzyme inhibition.
Uniqueness
1-(6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine stands out due to its unique triazolo-pyridazine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15N5 |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
1-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethanamine |
InChI |
InChI=1S/C14H15N5/c1-9-3-5-11(6-4-9)12-7-8-13-16-17-14(10(2)15)19(13)18-12/h3-8,10H,15H2,1-2H3 |
InChI Key |
IIXXTPPPLNYPTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3C(C)N)C=C2 |
Origin of Product |
United States |
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